molecular formula C21H15ClN2O3S B2596270 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1421509-37-6

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2596270
CAS No.: 1421509-37-6
M. Wt: 410.87
InChI Key: KVSWEJYBVMFESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chlorophenyl group, and a chromene core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the thiazole intermediate.

    Coupling with Chromene Core: The final step involves coupling the thiazole intermediate with a chromene derivative, typically through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chromene core. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene core, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under basic conditions or with the aid of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for drug discovery.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-5-methyl-3-isoxazolecarboxamide
  • 2-chlorophenyl methylcarbamate
  • 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide

Uniqueness

Compared to similar compounds, N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of a thiazole ring and a chromene core. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c1-12-18(28-20(24-12)14-7-3-4-8-16(14)22)11-23-19(25)15-10-13-6-2-5-9-17(13)27-21(15)26/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSWEJYBVMFESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.